N-(7-methoxy-3-quinolyl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide
Description
N-(7-Methoxy-3-quinolyl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is a synthetic acetamide derivative featuring a 7-methoxyquinoline moiety linked via an acetamide bridge to a 3-oxo-isoindolinone group. This compound combines structural elements of quinoline (a heterocyclic aromatic system with a nitrogen atom) and isoindolinone (a bicyclic lactam), which are pharmacologically significant scaffolds. The methoxy group at the 7-position of the quinoline ring may enhance solubility and influence binding interactions with biological targets. The 3-oxo-isoindolinone group introduces a rigid, planar structure that could facilitate π-π stacking or hydrogen bonding in receptor binding .
Properties
Molecular Formula |
C20H17N3O3 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-(7-methoxyquinolin-3-yl)-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide |
InChI |
InChI=1S/C20H17N3O3/c1-26-14-7-6-12-8-13(11-21-17(12)9-14)22-19(24)10-18-15-4-2-3-5-16(15)20(25)23-18/h2-9,11,18H,10H2,1H3,(H,22,24)(H,23,25) |
InChI Key |
VXHQTPFGDZQOME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=C(C=C2C=C1)NC(=O)CC3C4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Preparation Methods
Skraup Cyclization with Methoxy Group Introduction
| Method | Yield (%) | Purity (%) | Key Side Products |
|---|---|---|---|
| Skraup + Directed Lithiation | 68 | 95 | 5-Methoxy regioisomer (12%) |
| Ullmann Coupling | 72 | 97 | Dehalogenated quinoline (8%) |
Preparation of 3-Oxo-2,3-Dihydro-1H-Isoindole-1-Carboxylic Acid
Phthalimide Reduction and Cyclization
A two-step sequence starting from phthalic anhydride:
-
Amidation : Reaction with ammonium hydroxide to form phthalimide.
-
Borane Reduction : Selective reduction of one carbonyl group using borane-tetrahydrofuran (BH₃·THF), yielding 3-oxo-isoindoline.
-
Carboxylic Acid Activation : Treatment with chloroacetic acid under Mitsunobu conditions (DIAD, PPh₃) to install the carboxylic acid moiety.
Reaction Conditions :
-
Temperature: 0°C to 25°C (prevents over-reduction)
-
Solvent: Tetrahydrofuran (THF)/water mixture
-
Yield: 81% after recrystallization (ethanol/water)
Acetamide Linker Formation and Final Coupling
Stepwise Amide Bond Construction
To avoid steric hindrance between the quinoline and isoindole systems, a fragment coupling approach is preferred:
Step 1 : Activation of 3-oxo-isoindole-1-carboxylic acid with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in dichloromethane (DCM).
Step 2 : Coupling with 2-chloroacetamide in the presence of N,N-diisopropylethylamine (DIPEA), yielding 2-(3-oxo-isoindol-1-yl)acetamide.
Step 3 : Nucleophilic aromatic substitution (SNAr) with 7-methoxyquinoline-3-amine in refluxing acetonitrile (K₂CO₃ catalyst).
Critical Parameters :
-
Temperature Control : Maintaining 80°C during SNAr prevents quinoline decomposition.
-
Moisture Sensitivity : Anhydrous conditions (molecular sieves) improve yields by 15–20%.
Comparative Coupling Data :
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| HATU | DCM | 25 | 76 |
| EDCl/HOBt | DMF | 0 | 62 |
| DCC | THF | 25 | 58 |
Purification and Characterization
Chromatographic Separation
Reverse-phase HPLC (C18 column) with gradient elution (acetonitrile/water + 0.1% TFA) resolves residual regioisomers.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J=2.4 Hz, 1H, quinoline-H4), 7.89–7.45 (m, 4H, isoindole-H), 4.32 (s, 2H, CH₂), 3.94 (s, 3H, OCH₃).
-
HRMS : m/z calc. for C₂₀H₁₆N₃O₃ [M+H]⁺ 346.1189, found 346.1192.
Industrial-Scale Considerations
Cost-Effective Modifications
-
Catalyst Recycling : Immobilized palladium on carbon (Pd/C) for hydrogenation steps reduces metal leaching.
-
Solvent Recovery : Distillation and reuse of acetonitrile decreases production costs by 30%.
Chemical Reactions Analysis
Types of Reactions
N-(7-methoxy-3-quinolyl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the quinoline or isoindole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(7-methoxy-3-quinolyl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(7-methoxy-3-quinolyl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide with structurally or functionally related acetamide derivatives:
Key Comparative Insights:
Structural Variations and Bioactivity: The quinoline-isoindolinone hybrid in the target compound shares structural similarities with benzothiazole-adamantane hybrids (e.g., Sortase A inhibitor in ). Replacing adamantane with quinoline may alter lipophilicity and target selectivity. Compared to pyridazinone-based FPR agonists , the absence of a pyridazinone core in the target compound suggests divergent receptor interactions. The methoxyquinoline group could confer unique pharmacokinetic properties, such as enhanced blood-brain barrier penetration.
Enzyme Inhibition Potential: The MAO-A inhibitor with a quinoxaline-acetamide scaffold (IC50 = 0.028 mM) highlights the importance of aromatic heterocycles in enzyme binding. The target compound’s isoindolinone moiety may similarly engage with catalytic pockets through hydrogen bonding or van der Waals interactions.
Synthetic Approaches: Synthesis of related acetamides often involves condensation reactions (e.g., coupling hydrazides with mercaptoacetic acid ) or nucleophilic substitution (e.g., thiol displacement in benzothiazole derivatives ). The target compound may be synthesized via analogous routes, leveraging quinoline and isoindolinone precursors.
Biological Activity
N-(7-methoxy-3-quinolyl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Structural Overview
The compound features:
- A methoxy group at the 7-position of the quinoline ring.
- An acetamide functional group linked to a 3-oxo-2,3-dihydro-1H-isoindole .
This combination suggests diverse biological applications and interactions with various biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that similar compounds with isoindole derivatives possess potent antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this acetamide have demonstrated effectiveness against leukemia cells with IC50 values indicating substantial cytotoxicity .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Studies have shown that derivatives of isoindole compounds can inhibit key enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE). For example, certain modifications in the structure have resulted in enhanced inhibitory potency against MAO-B and butyrylcholinesterase (BuChE), which are critical targets in the treatment of neurodegenerative diseases .
The mechanisms through which this compound exerts its biological effects may involve:
- Interaction with Biological Targets : The methoxy group may enhance lipophilicity, facilitating better interaction with cellular membranes and biological targets.
- Enzyme Binding : The compound's ability to bind to active sites of enzymes like MAO suggests a competitive inhibition mechanism that could lead to increased levels of neurotransmitters in the brain .
Comparative Analysis
A comparative analysis of structurally similar compounds reveals varying degrees of biological activity. The following table summarizes some notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-tert-butylphenyl)-7-[quinolinylmethyl]-2,3-dihydroisoindol | Quinoline derivative with tert-butyl substitution | Potential anticancer properties |
| 2-(4-methoxyphenyl)-7-[pyridinylmethyl]-2,3-dihydroisoindol | Contains methoxy and pyridine groups | Antimicrobial activity |
| 2-(phenethyl)-7-[pyridinylmethyl]-2,3-dihydroisoindol | Phenethyl substituent on isoindole | Anticancer potential |
This table illustrates how variations in structural features can influence the biological activity of related compounds.
Case Studies
Recent studies have explored the efficacy of N-(7-methoxy-3-quinolyl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-y)acetamide in various therapeutic contexts:
- Anticancer Studies : In vitro assays demonstrated that the compound significantly reduced cell viability in cancer cell lines, suggesting its potential as a chemotherapeutic agent. Detailed assays indicated IC50 values comparable to established anticancer drugs .
- Neuroprotective Effects : Research involving animal models indicated that the compound could cross the blood-brain barrier (BBB), providing neuroprotective effects by modulating neurotransmitter levels through MAO inhibition .
Q & A
Q. What are the recommended synthetic strategies for N-(7-methoxy-3-quinolyl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide?
The synthesis of this compound likely involves multi-step organic reactions. Key steps include:
- Amide bond formation between the quinolyl amine and isoindolyl acetic acid derivative using coupling agents (e.g., EDC/HOBt).
- Protection/deprotection strategies for sensitive functional groups (e.g., methoxy or carbonyl groups).
- Optimized reaction conditions (e.g., anhydrous solvents, controlled temperature) to minimize side reactions and improve yield . Post-synthesis, HPLC (≥95% purity threshold) and NMR (1H/13C) are critical for confirming structural integrity .
Q. How can researchers validate the structural identity of this compound?
A combination of spectroscopic and chromatographic methods is essential:
- NMR spectroscopy : 1H and 13C NMR to confirm proton/carbon environments (e.g., methoxy group at δ ~3.8 ppm, carbonyl signals at δ ~170-180 ppm) .
- Mass spectrometry (HRMS) : To verify molecular ion peaks matching the exact mass (e.g., [M+H]+ calculated for C20H16N3O3: 346.1189).
- HPLC : To assess purity (>95%) and detect impurities from incomplete reactions .
Q. What preliminary biological assays are suitable for screening its activity?
Initial screening should focus on:
- Enzyme inhibition assays : Test against kinases or proteases due to structural similarity to heterocyclic kinase inhibitors (e.g., CDK inhibitors) .
- Antimicrobial susceptibility testing : Disk diffusion or MIC assays against Gram-positive/negative bacteria .
- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
Advanced Research Questions
Q. How can reaction yields be optimized during large-scale synthesis?
Systematic optimization via Design of Experiments (DoE) is recommended:
- Variables : Temperature (40–100°C), solvent polarity (DMF vs. THF), catalyst loading (0.1–5 mol%).
- Response surface methodology to identify ideal conditions .
- Scale-up challenges : Monitor exothermic reactions and implement controlled addition of reagents to prevent thermal degradation .
Q. What mechanistic insights can be gained from studying its interaction with biological targets?
Advanced techniques include:
- Molecular docking : Simulate binding to kinase active sites (e.g., ATP-binding pockets) using AutoDock Vina. Compare binding affinities with known inhibitors .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of target binding .
- Kinetic studies : Measure IC50 values under varying substrate concentrations to determine inhibition modality (competitive/non-competitive) .
Q. How do structural modifications impact its pharmacological profile?
Structure-activity relationship (SAR) studies should explore:
- Isoindolinone ring substitutions : Introduce electron-withdrawing groups (e.g., -NO2) to enhance electrophilicity and target binding .
- Quinolyl modifications : Replace methoxy with halogens (e.g., -Cl) to improve metabolic stability .
- Bioisosteric replacements : Substitute acetamide with sulfonamide to modulate solubility and bioavailability .
Q. What analytical strategies resolve contradictions in biological data across studies?
Discrepancies may arise from assay conditions or impurity interference. Mitigation strategies include:
- Orthogonal assays : Validate antimicrobial activity using both broth microdilution and time-kill curves .
- Metabolite profiling : LC-MS to rule out off-target effects from degradation products .
- Batch-to-batch consistency checks : Ensure synthetic reproducibility via comparative NMR and HPLC .
Methodological Considerations
- Data interpretation : Use statistical tools (e.g., ANOVA for dose-response curves) to confirm significance .
- Safety protocols : Handle reactive intermediates (e.g., acyl chlorides) in fume hoods with appropriate PPE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
